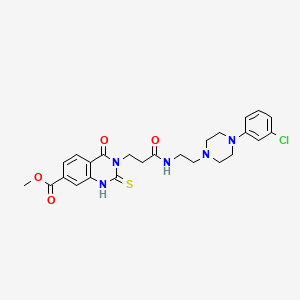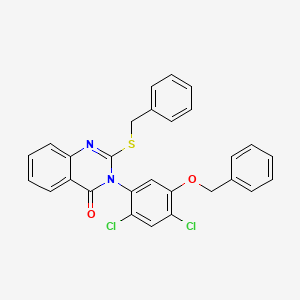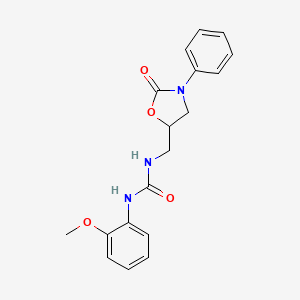
1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, also known as MO-1, is a small molecule compound that has been extensively studied for its potential use in scientific research. It is a urea derivative that is synthesized through a multi-step process, which involves the reaction of various reagents under controlled conditions. MO-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
ROCK Inhibitors for Cancer Therapy
Pyridylthiazole-based ureas, including compounds with methoxy groups, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a crucial role in cancer progression. These inhibitors demonstrate significant potency, particularly when substitutions include hydroxy, methoxy, and amino groups. The research emphasizes the importance of stereochemistry and the potential therapeutic applications of these compounds in treating human lung cancer by inhibiting ROCK activity (Pireddu et al., 2012).
Synthesis of Ureas and Oxazolidinones
The catalytic oxidative carbonylation of amines to produce ureas and oxazolidinones has been explored, highlighting a method to obtain high-value molecules from simple building blocks. This research points to the versatility of ureas and oxazolidinones in synthesizing compounds with a wide range of applications in different fields, using an environmentally friendly catalytic system that can be recycled several times (Mancuso et al., 2015).
Pharmacological Applications
Research on orexin-1 receptor antagonists has revealed compounds that can cross the blood-brain barrier and selectively inhibit the receptor, demonstrating potential therapeutic strategies for treating psychiatric disorders associated with stress or hyperarousal states. This suggests the applicability of urea derivatives in developing novel treatments for anxiety, panic, and other stress-related disorders (Bonaventure et al., 2015).
Neuroprotective Properties
Studies on thiourea derivatives of oxazolidinones have highlighted their significant antiparkinsonian activity and neuroprotective properties, offering insights into potential treatments for Parkinson's disease. These compounds, particularly those with methoxy groups, show promise in developing new approaches to neurodegenerative disorders (Azam et al., 2009).
Material Science Applications
The crystal structure analysis of related phenylurea herbicides reveals insights into molecular interactions and network formation. This research contributes to understanding how chemical modifications can influence the physical properties and applications of these compounds in material science and herbicide development (Kang et al., 2015).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-16-10-6-5-9-15(16)20-17(22)19-11-14-12-21(18(23)25-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIXAYRTJFUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)

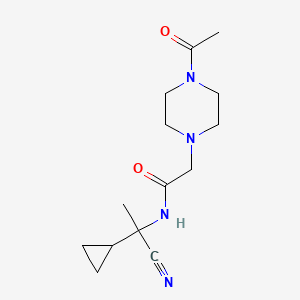

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)
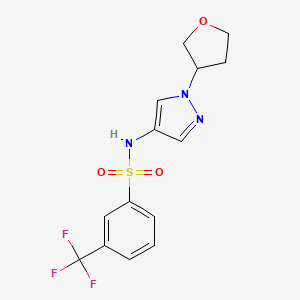
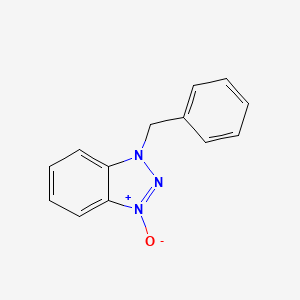

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)

